molecular formula C21H38O2Si B14176708 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal CAS No. 920018-91-3

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal

Katalognummer: B14176708
CAS-Nummer: 920018-91-3
Molekulargewicht: 350.6 g/mol
InChI-Schlüssel: UZHZPLNOENNBBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a dodeca-4,6,8-trienal derivative, which is then subjected to silylation using tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid.

    Reduction: Formation of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal involves its interaction with molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The trienal moiety can interact with enzymes and receptors, potentially leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
  • 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienoic acid

Uniqueness

12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal is unique due to its specific combination of a silyl ether group and a trienal moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

920018-91-3

Molekularformel

C21H38O2Si

Molekulargewicht

350.6 g/mol

IUPAC-Name

12-tri(propan-2-yl)silyloxydodeca-4,6,8-trienal

InChI

InChI=1S/C21H38O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,17,19-21H,13-16,18H2,1-6H3

InChI-Schlüssel

UZHZPLNOENNBBE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.